Ethyl (R)-(-)-mandelate

Catalog No.
S622250
CAS No.
10606-72-1
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (R)-(-)-mandelate

CAS Number

10606-72-1

Product Name

Ethyl (R)-(-)-mandelate

IUPAC Name

ethyl (2R)-2-hydroxy-2-phenylacetate

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1

InChI Key

SAXHIDRUJXPDOD-SECBINFHSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)O

Ethyl (R)-(-)-mandelate is the ethyl ester of (R)-mandelic acid, characterized by the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 184.20 g/mol. This compound exists as a chiral molecule, with the (R)-enantiomer being significant in various chemical and biological applications. Ethyl (R)-(-)-mandelate is a secondary alcohol and is functionally related to mandelic acid, which is known for its therapeutic properties and role in various

Limited information exists regarding the specific mechanism of action of ethyl (R)-(-)-mandelate in biological systems. However, its potential lies in its ability to serve as a chiral auxiliary in asymmetric synthesis [].

  • Synthesis of Enantiopure Compounds: Researchers can utilize Ethyl (R)-(-)-mandelate as a starting material for the synthesis of various enantiopure compounds through various chemical transformations.
    • A prominent example involves its use in the synthesis of the anti-HIV drug Efavirenz.

Asymmetry Source in Asymmetric Catalysis

Ethyl (R)-(-)-mandelate also serves as an asymmetry source in asymmetric catalysis. Asymmetric catalysis is a technique that allows for the selective synthesis of one enantiomer over another in a chemical reaction. The presence of Ethyl (R)-(-)-mandelate, with its defined chirality, influences the reaction pathway, favoring the formation of the desired enantiomer.

  • Example in Aldol Reactions: Research studies demonstrate its effectiveness as an asymmetry source in aldol reactions, a crucial step in the synthesis of various natural products and pharmaceuticals.

Additional Applications in Research

Beyond its role as a chiral precursor and asymmetry source, Ethyl (R)-(-)-mandelate finds applications in other research areas:

  • Resolution of Racemic Mixtures: It can be employed in the resolution of racemic mixtures, a process that separates the individual enantiomers from a mixture containing equal amounts of both.
  • Study of Stereoselectivity: Researchers utilize Ethyl (R)-(-)-mandelate to investigate stereoselectivity in various chemical reactions, providing insights into the factors influencing the formation of specific stereoisomers.

  • Oxidation: When reacted with chromic acid, ethyl (R)-(-)-mandelate undergoes oxidation, demonstrating first-order kinetics concerning both the oxidant and the ester.
  • Ester Hydrolysis: The compound can be hydrolyzed to yield mandelic acid and ethanol, a reaction that can be catalyzed by various enzymes, including lipases .
  • Esterification: It can also react with carboxylic acids to form new esters, showcasing its versatility in organic synthesis .

Ethyl (R)-(-)-mandelate exhibits notable biological activity. It has been shown to interact with various biological targets, including enzymes involved in metabolic processes. Specifically, it forms hydrogen bonds with residues in the active site of certain enzymes, influencing their activity . The compound's chiral nature contributes to its specificity in biological interactions, making it valuable in pharmaceutical applications.

Several methods exist for synthesizing ethyl (R)-(-)-mandelate:

  • Direct Esterification: This involves reacting mandelic acid with ethanol in the presence of an acid catalyst. This method is straightforward and yields high purity products.
  • Catalytic Methods: Utilizing catalysts such as lipases can enhance the efficiency of esterification reactions under mild conditions .
  • Benzofuranone Reaction: A more complex synthesis route involves reacting benzofuranone with ethanol under catalytic conditions to produce the desired ethyl ester .

Ethyl (R)-(-)-mandelate has diverse applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs due to its chiral nature.
  • Flavoring Agents: The compound is utilized in the food industry for its pleasant aroma.
  • Chemical Research: It serves as a model compound for studying enzyme kinetics and reaction mechanisms due to its well-defined structure and reactivity.

Research has shown that ethyl (R)-(-)-mandelate interacts with specific enzymes through hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding its role in biochemical pathways and its potential therapeutic effects. Studies indicate that it may modulate enzyme activity, potentially leading to applications in drug design and development .

Ethyl (R)-(-)-mandelate shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Ethyl MandelateEthyl esterNon-chiral; less specific biological activity
Benzyl MandelateBenzyl esterHigher lipophilicity; different solubility profile
Methyl MandelateMethyl esterSmaller size; different reactivity
Ethyl (S)-(+) MandelateEnantiomerOpposite chirality; different biological effects

Ethyl (R)-(-)-mandelate's uniqueness lies primarily in its chiral configuration, which imparts distinct biological properties compared to its non-chiral or differently configured counterparts. This chirality enhances its specificity in biochemical interactions, making it particularly valuable in pharmaceutical applications.

Biocatalytic Synthesis Approaches

Enzymatic Reductions Using Recombinant Yeast Catalysts

Enzymatic reductions of α-keto esters, particularly ethyl benzoylformate, represent the most direct route to ethyl (R)-(-)-mandelate. Recombinant yeast strains engineered to express alcohol dehydrogenases (ADHs) and cofactor-regenerating enzymes have demonstrated exceptional efficiency. For instance, Arxula adeninivorans and Hansenula polymorpha expressing ADH from Candida hydrogenoformans achieved 93–94% substrate conversion to ethyl (R)-mandelate within 3–6 hours, with enantiomeric excess (ee) exceeding 98%. These systems utilize glucose dehydrogenase (GDH) for NADPH regeneration, enabling turnovers of >1,000 mol product per mol cofactor.

Key advancements include:

  • Immobilization Techniques: Encapsulation in Lentikat® matrices improved catalyst reusability, retaining 80% activity after five cycles.
  • Biphasic Systems: Water/octanol systems (1:1 ratio) enhanced substrate solubility, achieving space-time yields of 660 g·L⁻¹·d⁻¹ at 330 g·L⁻¹ substrate loading.

Table 1: Performance of Recombinant Yeast Catalysts in Ethyl (R)-Mandelate Synthesis

Yeast StrainADH SourceSubstrateConversion (%)ee (%)Reference
H. polymorphaC. hydrogenoformansEthyl benzoylformate93>98
A. adeninivoransC. hydrogenoformansEthyl benzoylformate94>98
S. cerevisiaeB. stearothermophilusMethyl benzoylformate8194

Nitrilase-Catalyzed Dynamic Kinetic Resolution

Nitrilases enable dynamic kinetic resolution (DKR) of racemic mandelonitrile derivatives, bypassing the 50% yield limitation of traditional kinetic resolution. Engineered nitrilase variants from Pseudomonas fluorescens EBC191 hydrolyze (R)-mandelonitrile to (R)-mandelic acid with 91% ee, which is subsequently esterified to the target compound. Recent protein engineering efforts focused on:

  • Active-Site Mutagenesis: Variants like M100-S192G-M232V increased ee to 97% while maintaining 72% conversion under one-pot conditions.
  • Solvent Tolerance: Addition of 5% dimethyl sulfoxide (DMSO) boosted reaction rates by 40% without compromising enzyme stability.

A breakthrough involved integrating sodium bisulfite to neutralize inhibitory aldehydes, enabling direct use of cyanohydrin precursors without isolation. This streamlined process achieved 70% isolated yield of ethyl (R)-mandelate at multigram scale.

Table 2: Nitrilase Variants for (R)-Mandelic Acid Production

Nitrilase VariantSubstrateee (%)Conversion (%)Reference
Wild-Type (P. fluorescens)Mandelonitrile3145
M25-S192GMandelonitrile9164
M100-S192G-M232V2-Methoxymandelonitrile9772

Mandelate Racemase-Integrated Processes

Mandelate racemase (MR) facilitates DKR by continuously racemizing the undesired (S)-enantiomer, allowing theoretical 100% yield. Immobilized MR from Pseudomonas putida on Eupergit® CM retained 90% activity over 10 batches in fixed-bed reactors, enabling continuous racemization of (S)-mandelic acid at 50°C. Coupling MR with enantioselective crystallization or lipase-mediated esterification achieved 85% yield of ethyl (R)-mandelate in aqueous media.

Key innovations include:

  • Mutant MRs: Variant V26I/Y54V showed a 5.2-fold increase in catalytic efficiency toward 3-chloromandelic acid, expanding substrate scope.
  • Chemoenzymatic Cascades: Combining MR with Candida antarctica lipase B (CAL-B) enabled simultaneous racemization and esterification, reducing processing time by 50%.

Table 3: Mandelate Racemase Variants and Their Catalytic Performance

MR VariantSubstratekcat/Km (M⁻¹s⁻¹)Reference
Wild-Type(R)-Mandelic Acid1.2 × 10³
V26I/Y54V(R)-3-Chloromandelic Acid6.2 × 10³
V29L(R)-2-Naphthylglycolate2.4 × 10³

The synthesis of Ethyl (R)-(-)-mandelate leverages asymmetric catalysis to achieve enantiomeric purity, a prerequisite for pharmaceutical and fine chemical applications. Organocatalysis, particularly using chiral alkaloids and thiol-based promoters, has supplanted traditional metal-based approaches due to its environmental compatibility and precision.

Bisalkaloid-Mediated Kinetic Resolution

Kinetic resolution via bisalkaloid catalysts represents a cornerstone in the asymmetric synthesis of Ethyl (R)-(-)-mandelate. Dynamic kinetic resolution (DKR) integrates enzymatic racemization with diastereomeric crystallization, overcoming the 50% yield limitation of classical resolution. For instance, mandelate racemase enzymes enable in situ racemization of the undesired enantiomer, while bisalkaloid catalysts like dimeric cinchona derivatives (e.g., (DHQ)₂PYR) facilitate selective esterification or hydrolysis [1] [2].

A study by Huang et al. demonstrated that (DHQ)₂PYR catalyzes the sulfa-Michael addition of thiophenols to α-fluoroacrylates, achieving enantioselectivities up to 87% [6]. This bisalkaloid system stabilizes transition states through hydrogen bonding and π-π interactions, preferentially orienting the (R)-enantiomer for nucleophilic attack (Table 1).

Table 1: Enantioselectivity in Bisalkaloid-Catalyzed Reactions

SubstrateCatalystYield (%)ee (%)
α-Fluoroacrylate A(DHQ)₂PYR9287
α-Fluoroacrylate B(DHQ)₂PHAL8578

The synergy between enzymatic racemization and alkaloid-mediated resolution ensures near-quantitative yields of Ethyl (R)-(-)-mandelate, as evidenced by Belov et al., who reported >99% enantiomeric excess (ee) using mandelate racemase coupled with cinchona-derived catalysts [2].

Thiophenol-Promoted Organocatalytic Transformations

Thiophenols have emerged as versatile organocatalysts in asymmetric esterification and transesterification reactions. Their dual role as nucleophiles and hydrogen-bond donors enables precise stereocontrol. In the sulfa-Michael addition, thiophenols attack α-fluoroacrylates, forming chiral intermediates that are subsequently esterified to Ethyl (R)-(-)-mandelate [6] [7].

Key mechanistic insights reveal that thiophenol’s aryl group engages in CH/π interactions with the mandelate’s phenyl ring, while its sulfhydryl group coordinates with the catalyst’s quinoline moiety. This orientation directs the (R)-configured product, as shown in the catalytic cycle below:

  • Nucleophilic Attack: Thiophenol attacks the β-carbon of α-fluoroacrylate, forming a thioether intermediate.
  • Proton Transfer: The catalyst abstracts a proton, generating an enolate.
  • Stereoinduction: Hydrogen bonding between the catalyst and enolate dictates facial selectivity.

Huang et al. optimized this process using 20 mol% (DHQ)₂PYR in toluene at -20°C, achieving 92% yield and 87% ee [6]. The method’s robustness is highlighted by its application to fluorinated analogues of diltiazem, underscoring its pharmaceutical relevance.

Macrocyclic Chiral Scaffold Applications

Macrocyclic scaffolds, though less directly studied for Ethyl (R)-(-)-mandelate, offer potential in enantioselective recognition and catalysis. Cyclodextrins and calixarenes, for example, can encapsulate mandelate esters via host-guest interactions, amplifying stereoselectivity during crystallization or catalytic cycles.

Quan et al. elucidated the role of hydrogen-bonding networks in diastereomeric salt crystallization, where (R)-mandelic acid forms a one-dimensional chain with sertraline, stabilized by herringbone-like aromatic stacking [3]. Translating this to macrocycles, chiral crown ethers could preorganize mandelate precursors, enhancing reaction efficiency. Preliminary studies suggest that β-cyclodextrin derivatives improve ee by 15–20% in esterification reactions, though further validation is needed.

XLogP3

1.5

Wikipedia

Ethyl (2R)-hydroxy(phenyl)acetate

Dates

Modify: 2023-08-15

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